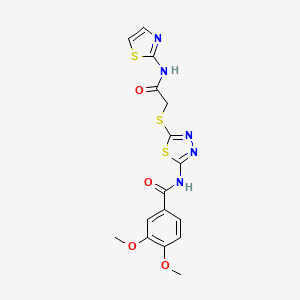![molecular formula C17H18N2O5 B2833505 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034454-91-4](/img/structure/B2833505.png)
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound primarily studied for its pharmacological potential and unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common route might involve the formation of the benzo[d][1,3]dioxole core followed by subsequent functionalization steps to introduce the pyridine and carboxamide groups.
Typical reaction conditions include:
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Reagents: Methylating agents, oxidizing agents, and amine sources
Catalysts: Lewis acids or bases, depending on the step
Industrial Production Methods: For industrial-scale synthesis, continuous flow reactors and optimization of reaction conditions for higher yield and purity are critical. Industrial methods often involve automated synthesis techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxy and methyl groups present on the pyridine ring can undergo oxidation reactions, forming corresponding aldehydes or ketones.
Reduction: The compound can be reduced at various points, particularly the carbonyl group on the pyridine ring.
Substitution: Nucleophilic substitutions are possible, especially on the pyridine ring where positions 2 and 6 are often reactive.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or Potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl halides in the presence of bases like potassium carbonate (K2CO3)
Major Products:
Oxidation Products: Corresponding aldehydes or ketones depending on the starting position
Reduction Products: Alcohols or hydrocarbons
Substitution Products: Various alkylated or acylated derivatives
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a building block for creating more complex molecules due to its functional groups. Its unique structure provides insights into reaction mechanisms and pathways.
Biology: In biological research, it can act as a probe or inhibitor for various biochemical pathways, particularly those involving pyridine derivatives.
Medicine: Pharmacologically, this compound and its derivatives are studied for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structure allows for interactions with specific protein targets.
Industry: In industry, it's utilized in the development of new materials with specific properties, such as UV absorption or fluorescence, due to its aromatic rings and conjugated system.
Mécanisme D'action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions often involve:
Binding to enzyme active sites: Inhibiting or modulating enzymatic activities
Interacting with receptor proteins: Modulating signal transduction pathways
Affecting gene expression: Through direct interaction or via signaling cascades
Comparaison Avec Des Composés Similaires
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives: With variations in the benzo[d][1,3]dioxole or pyridine substituents
Other pyridine carboxamides: Featuring different functional groups such as fluoro, chloro, or nitro groups
Uniqueness: this compound stands out due to its specific combination of a methoxy group on the pyridine ring and a benzo[d][1,3]dioxole scaffold, which imparts unique steric and electronic properties influencing its reactivity and interaction with biological targets.
There you have it! An in-depth look at the fascinating compound this compound
Propriétés
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-7-13(22-2)9-16(20)19(11)6-5-18-17(21)12-3-4-14-15(8-12)24-10-23-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGKIFFEQYXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)
![4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2833431.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)
![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)



![(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2833440.png)
![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)
![4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2833443.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)

